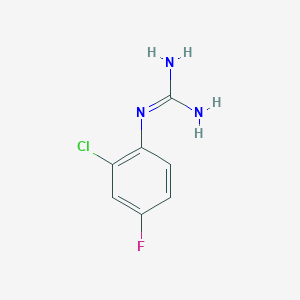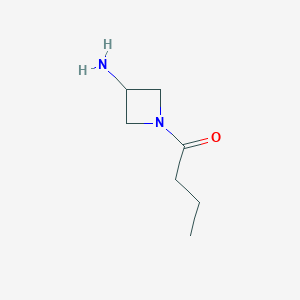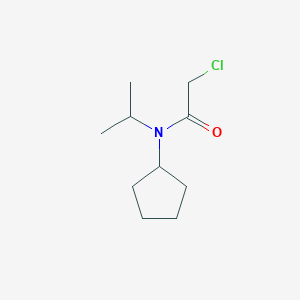
2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide
Overview
Description
“2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” is a chemical compound with the CAS Number 1311314-61-0 . It has a molecular formula of C10H18ClNO and a molecular weight of 203.71 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” include a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 292.3±19.0 °C . The melting point and flash point are not available .Scientific Research Applications
-
Scientific Field: Crystallography
- Application : The structure of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-acetamide, has been determined as part of a study of the effect of ring and side chain substitutions on the solid state geometry of chemically and biologically significant compounds such as acetanilides .
- Methods : The crystal structure was determined using X-ray crystallography . The molecules in the compound are linked into chains through N-H⋯O hydrogen bonding .
- Results : The crystal structure of the compound is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)-acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .
-
Scientific Field: Pharmacology
- Application : 2-Chloro-N6-cyclopentyladenosine (CCPA) is used as an A1 adenosine receptor agonist with high selectivity . It is often used with other adenosine receptor agonists and antagonists to resolve A1, A2A, and A3 receptor functions .
- Methods : The compound is typically applied in vitro to cells expressing the adenosine receptor, and its effects are measured using various assays .
- Results : CCPA has been shown to have high selectivity for the A1 adenosine receptor, making it a valuable tool for studying the function of this receptor .
properties
IUPAC Name |
2-chloro-N-cyclopentyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)12(10(13)7-11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUOJAMLEBGBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)

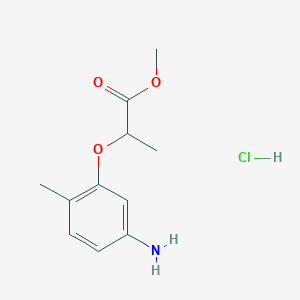
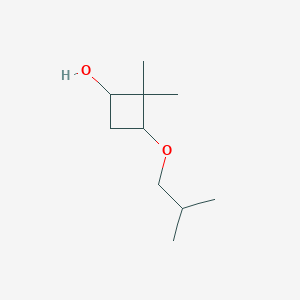
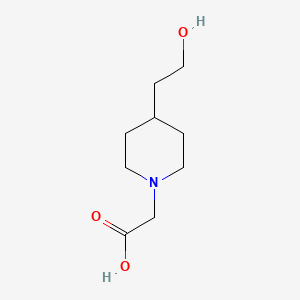
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
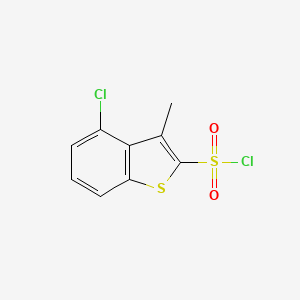
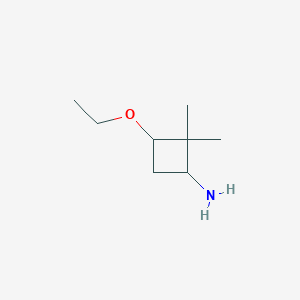
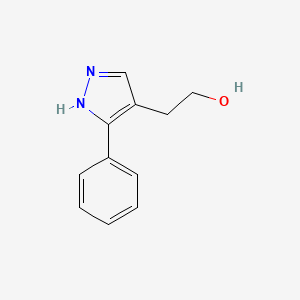
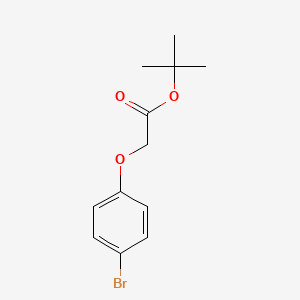
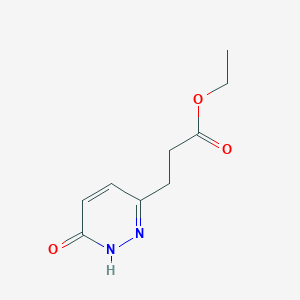
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
